molecular formula C6H4ClF2N B13036979 4-(Chloromethyl)-2,6-difluoropyridine

4-(Chloromethyl)-2,6-difluoropyridine

Cat. No.: B13036979
M. Wt: 163.55 g/mol
InChI Key: VBCIUDBSFGHMKS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-difluoropyridine is a versatile bifunctional heterocyclic compound primarily used as a key building block in organic synthesis and medicinal chemistry. Its molecular structure features two distinct reactive sites: a chloromethyl group (-CH2Cl) and a difluorinated pyridine ring. The chloromethyl group is a versatile handle for further functionalization, frequently undergoing nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles to form ethers, amines, and thioethers, a transformation widely used to create novel molecular architectures . Concurrently, the 2,6-difluoropyridine moiety is a privileged structure in drug discovery, with the fluorine atoms and the ring nitrogen enabling its use in metal-catalyzed cross-coupling reactions and serving as a hydrogen bond acceptor . This combination of features makes the compound particularly valuable for constructing active pharmaceutical ingredients (APIs), agrochemicals, and complex ligands for catalysis. Researchers utilize this reagent to develop potential therapeutics, including kinase inhibitors and other small-molecule drugs. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-2,6-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

VBCIUDBSFGHMKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-difluoropyridine typically involves the chloromethylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 4-formyl-2,6-difluoropyridine or 4-carboxy-2,6-difluoropyridine.

    Reduction: The major product is 4-methyl-2,6-difluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2,6-difluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-difluoropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the chloromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic effects of substituents significantly influence the dipole moments and bond characteristics of pyridine derivatives:

  • 2,6-Difluoropyridine :

    • Dipole moment: 3.82 ± 0.06 D (higher than pyridine due to fluorine’s electronegativity) .
    • C–F bond length: 1.33868 Å (shorter than other fluoropyridine isomers, indicating strong electron-withdrawing effects) .
  • 4-Fluoropyridine :

    • C–F bond length: 1.34439 Å , illustrating how fluorine’s position affects bond strength and π-system delocalization .
Table 1: Electronic and Structural Properties of Selected Pyridine Derivatives
Compound Substituents Dipole Moment (D) C–X Bond Length (Å) Key Electronic Effects
Pyridine None ~2.2 - Baseline for comparison
2,6-Difluoropyridine 2-F, 6-F 3.82 1.33868 (C–F) Strong electron withdrawal
2,6-Dichloropyridine 2-Cl, 6-Cl Not reported ~1.72 (C–Cl)* Moderate electron withdrawal
4-(Chloromethyl)-2,6-difluoropyridine 4-CH2Cl, 2-F, 6-F Not reported - Enhanced reactivity due to Cl and F synergy

*Typical C–Cl bond length in chloropyridines.

Structural and Crystallographic Influences

Halogen substituents impact molecular packing and crystal engineering:

  • 2,6-Difluoropyridine (2,6-DFPy): Forms layered monoclinic crystals in β′′-(BEDT-TTF)4(NH4+)[Fe(C2O4)3]G structures, influencing conductivity and phase transitions . Smaller fluorine atoms reduce steric hindrance compared to bulkier halogens (e.g., Cl), enabling tighter molecular packing .
  • 2,6-Dichloropyridine (2,6-DClPy) :

    • Larger Cl atoms disrupt packing efficiency, altering crystal symmetry and suppressing superconductivity in similar frameworks .

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